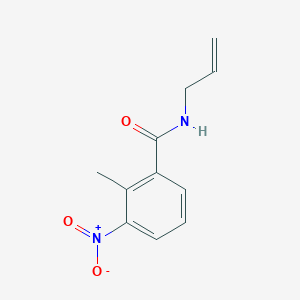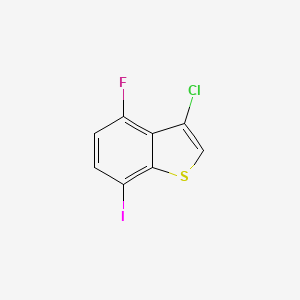
1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid is a complex organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the fluorine, nitro, and iodine substituents. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Fluorine and Nitro Groups: Fluorination can be performed using reagents such as Selectfluor, while nitration typically involves the use of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance binding affinity and specificity, while the iodine atom can facilitate the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound also contains a fluorine and nitro group but differs in the presence of a piperazine ring instead of a pyrazole ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar fluorine and nitro substitution pattern but features a furan ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FIN3O4/c11-6-3-5(15(18)19)1-2-8(6)14-4-7(12)9(13-14)10(16)17/h1-4H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEKWKFJROAALU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FIN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)


![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide](/img/structure/B2371413.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)
